molecular formula C25H13F2NO9 B1148355 5-FG 488, SE CAS No. 198139-51-4

5-FG 488, SE

Cat. No.: B1148355
CAS No.: 198139-51-4
M. Wt: 509.38
Attention: For research use only. Not for human or veterinary use.
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Description

5-FG 488, SE is a succinimidyl ester derivative of a green-fluorescent dye, designed for conjugating to proteins, antibodies, peptides, and other biomolecules via primary amines (e.g., lysine residues). This reagent enables researchers to prepare highly fluorescent probes for a wide range of applications in cellular imaging and molecular biology. Upon conjugation, the 5-FG 488 dye exhibits strong absorption and bright green fluorescence, facilitating sensitive detection. The primary research value of this compound lies in its ability to track and localize biomolecules in complex biological systems. It is particularly valuable in fluorescence microscopy, flow cytometry, and immunofluorescence assays. The succinimidyl ester (SE) group reacts efficiently with target amines under mild conditions to form stable amide bonds, ensuring a reliable and consistent labeling process. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

198139-51-4

Molecular Formula

C25H13F2NO9

Molecular Weight

509.38

Origin of Product

United States

Advanced Chemical Methodologies for Conjugation and Probe Engineering

Mechanism of N-Hydroxysuccinimide (NHS) Ester Coupling to Biomolecules

The cornerstone of conjugating 5-FG 488, SE to biomolecules lies in the reactivity of its N-hydroxysuccinimide (NHS) ester group. NHS esters are a class of amine-reactive reagents that form stable, covalent amide bonds with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. thermofisher.comglenresearch.comnih.gov

The reaction mechanism proceeds through a nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond. glenresearch.com

Several factors critically influence the efficiency of this coupling reaction:

pH: The reaction is highly pH-dependent. lumiprobe.comwindows.net The primary amine must be in its unprotonated, nucleophilic state to react. lumiprobe.comwindows.net Therefore, the reaction is typically carried out in a buffer with a pH between 7.2 and 9.0, with an optimal range often cited as 8.3-8.5. thermofisher.comlumiprobe.comthermofisher.com At lower pH values, the amine group is protonated and non-reactive, while at higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the conjugation efficiency. lumiprobe.com

Solvent: While aqueous buffers are common, the solubility of some NHS esters can be limited. lumiprobe.com In such cases, a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is used to first dissolve the NHS ester before adding it to the aqueous biomolecule solution. glenresearch.comlumiprobe.com It is crucial to use high-quality, amine-free DMF to prevent side reactions. lumiprobe.comwindows.net

Competing Reactions: The primary competing reaction is the hydrolysis of the NHS ester by water, which yields the non-reactive carboxylic acid form of the dye. glenresearch.comnih.gov The rate of hydrolysis is pH-dependent, increasing at higher pH values. thermofisher.com Other nucleophiles present on the biomolecule, such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, can also react with NHS esters, although the resulting linkages are generally less stable than the amide bond formed with primary amines. glenresearch.comstackexchange.com

ParameterOptimal Range/ConditionRationale
pH 8.3 - 8.5Balances the need for unprotonated primary amines with minimizing NHS ester hydrolysis. lumiprobe.comatto-tec.com
Buffer Phosphate, Borate (B1201080), BicarbonateMust be free of primary amines (e.g., Tris) which would compete in the reaction. lumiprobe.comthermofisher.com
Solvent for NHS Ester DMSO or high-quality DMFUsed to dissolve poorly water-soluble NHS esters before addition to the aqueous reaction. glenresearch.comlumiprobe.com
Temperature 4°C to Room TemperatureLower temperatures can help to minimize hydrolysis and protein degradation. thermofisher.com
Reaction Time 1 to 4 hours (or overnight at 4°C)Sufficient time for the conjugation reaction to proceed to completion. lumiprobe.com

Strategies for Optimizing Conjugation Efficiency and Yield in Complex Biological Matrices

Achieving high conjugation efficiency and yield in complex biological matrices, such as cell lysates or plasma, presents additional challenges due to the presence of numerous competing molecules. nih.gov Several strategies can be employed to enhance the desired reaction:

Control of Reaction Conditions: Meticulous control of pH, temperature, and buffer composition remains paramount. lumiprobe.com Using a higher molar excess of the NHS ester can help to drive the reaction towards the desired product, but this must be balanced against the risk of non-specific labeling and aggregation. lumiprobe.com

Purification of the Biomolecule: Pre-purifying the target biomolecule can significantly reduce the concentration of competing nucleophiles, thereby increasing the specific conjugation yield.

Use of Sulfo-NHS Esters: For reactions in aqueous environments, Sulfo-NHS esters can be advantageous. thermofisher.com The addition of a sulfonate group to the NHS ring increases the reagent's water solubility, eliminating the need for organic co-solvents that can potentially denature proteins. thermofisher.comnih.gov This also helps to confine the labeling to the cell surface in live-cell applications, as the charged Sulfo-NHS ester cannot readily cross the cell membrane. thermofisher.com

Two-Step Procedures: In some instances, a two-step procedure involving a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can improve efficiency. nih.gov EDC activates carboxyl groups on the biomolecule, which can then react with NHS or Sulfo-NHS to form a more stable intermediate for subsequent reaction with an amine. nih.gov

Photochemical Methods: Light-driven bioconjugation chemistries offer a high degree of spatiotemporal control, bypassing some of the challenges associated with traditional methods in complex mixtures. nih.gov

Impact of Dye-to-Protein Ratio and Labeling Site Specificity on Conjugate Functionality

The degree of labeling (DOL), or the dye-to-protein ratio, and the specific site of conjugation can have a profound impact on the functionality of the resulting bioconjugate. promega.complos.org

Dye-to-Protein Ratio (DOL):

Low DOL: May result in a weak fluorescent signal, hindering detection. promega.com

Labeling Site Specificity:

Random Labeling: NHS ester chemistry primarily targets lysine residues. Since lysines are often abundant and distributed across the protein surface, this can lead to a heterogeneous mixture of conjugates with varying properties. nih.gov

Impact on Function: If labeling occurs within or near a critical functional region, such as an enzyme's active site or an antibody's antigen-binding site (paratope), the protein's biological activity can be significantly compromised. pnas.org

Site-Specific Labeling Strategies: To overcome the limitations of random labeling, various site-specific conjugation methods have been developed. These include targeting unique reactive groups, such as a single cysteine residue, or employing enzymatic and genetic engineering approaches to introduce a specific reactive handle at a desired location. nih.govacs.org Such strategies allow for the creation of homogenous bioconjugates with preserved functionality.

FactorImpact on Conjugate Functionality
Degree of Labeling (DOL) Affects signal intensity, potential for quenching, and can alter protein stability and function. promega.com
Labeling Site Can disrupt protein structure, interfere with active sites, and alter binding affinities. pnas.orgresearchgate.net

Methodologies for Characterizing Bioconjugate Integrity and Stability in Research Applications

Thorough characterization of the bioconjugate is essential to ensure its integrity, stability, and suitability for downstream applications. cellmosaic.comj-morphology.com A combination of analytical techniques is typically employed:

Spectroscopic Analysis: UV-Vis spectrophotometry is used to determine the concentrations of the protein and the conjugated dye, from which the DOL can be calculated. cellmosaic.com

Chromatographic Methods:

Size-Exclusion Chromatography (SEC): Separates molecules based on size and is used to assess aggregation and remove unconjugated dye. cellmosaic.comtandfonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate different conjugate species and assess purity. tandfonline.com

Electrophoretic Techniques: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can provide a qualitative assessment of conjugation and purity, showing a shift in the molecular weight of the labeled protein. cellmosaic.com

Mass Spectrometry (MS): Provides precise molecular weight information, confirming the successful conjugation and allowing for the determination of the distribution of different dye-to-protein ratios. cellmosaic.comnih.gov Peptide mapping by LC-MS/MS can be used to identify the specific sites of conjugation. nih.gov

Functional Assays: It is crucial to perform assays to confirm that the biological activity of the protein (e.g., enzyme kinetics, receptor binding) is retained after conjugation. plos.orgnih.gov

Stability Studies: The stability of the bioconjugate should be assessed under relevant storage and experimental conditions to monitor for degradation, aggregation, or loss of the fluorescent label. nih.govnih.gov

Characterization TechniqueInformation Provided
UV-Vis Spectrophotometry Concentration of protein and dye; Degree of Labeling (DOL). cellmosaic.com
Size-Exclusion Chromatography (SEC) Purity, presence of aggregates, removal of free dye. cellmosaic.com
Mass Spectrometry (MS) Confirmation of conjugation, molecular weight, DOL distribution, identification of labeling sites. nih.gov
SDS-PAGE Qualitative assessment of conjugation and purity. cellmosaic.com
Functional Assays Retention of biological activity. plos.org
Stability Studies Integrity of the conjugate over time and under different conditions. nih.gov

Elucidation of Molecular Mechanisms Governing Probe Performance and Specificity

Molecular Interactions Influencing Fluorescent Signal Enhancement (e.g., Environmental Shielding, Conformational Restriction, Charge Stabilization)

The fluorescence intensity of a probe is highly sensitive to its immediate molecular surroundings. Several factors can lead to an enhancement of the fluorescent signal:

Environmental Shielding: The quantum yield of many fluorophores, including the fluorescein (B123965) core of 5-FG 488, can be significantly influenced by the polarity of their microenvironment. nih.gov When a probe is shielded from water, for instance by binding within a hydrophobic pocket of a protein or intercalating into a lipid membrane, its fluorescence can be greatly enhanced. biorxiv.org This is due to the reduction of non-radiative decay pathways that are often promoted by interactions with solvent molecules. An environmentally-sensitive dye called Hoechst 33342, for example, shows greatly enhanced fluorescence upon being shielded from water. biorxiv.org

Conformational Restriction: The fluorescein molecule, upon which 5-FG 488 is based, possesses rotatable bonds. Free rotation around these bonds in solution provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence. nih.govmdpi.com When the probe binds to a target molecule or becomes incorporated into a viscous environment, this intramolecular rotation can be restricted. nih.govd-nb.info This restriction of intramolecular motions favors the radiative decay pathway, resulting in a significant increase in fluorescence intensity. d-nb.info This principle is the basis for a class of fluorophores known as "molecular rotors". nih.gov

Charge Stabilization: The electronic structure of the fluorophore can be influenced by electrostatic interactions with its environment. Stabilization of the excited state charge distribution can lead to enhanced fluorescence. The presence of nearby charged residues or ions can alter the energy levels of the fluorophore's molecular orbitals, affecting both the absorption and emission properties. For instance, the presence of a silver colloid has been shown to change the concentrations of the various ionic forms of fluorescein, which have different fluorescence yields. acs.org

The succinimidyl ester (SE) group of 5-FG 488, SE is a reactive moiety designed for covalent attachment to primary amines on biomolecules. glenresearch.comnih.govnih.gov This reaction forms a stable amide bond. glenresearch.com The pH of the reaction is critical, as it controls the concentration of the deprotonated amine nucleophile. nih.gov While the reaction is typically carried out in aqueous solutions at a pH between 7 and 9, hydrolysis of the NHS ester competes with the desired aminolysis. glenresearch.comnih.govnih.gov

"title": "Factors Influencing Fluorescent Signal", "columns": [ {"name": "Factor", "type": "text"}, {"name": "Mechanism", "type": "text"}, {"name": "Effect on Fluorescence", "type": "text"}, {"name": "Example", "type": "text"} ], "data": [ ["Environmental Shielding", "Reduction of non-radiative decay by excluding solvent molecules.", "Enhancement", "Binding within a hydrophobic protein pocket."], ["Conformational Restriction", "Hindering of intramolecular rotations that quench fluorescence.", "Enhancement", "Increased viscosity of the surrounding medium."], ["Charge Stabilization", "Alteration of electronic energy levels through electrostatic interactions.", "Enhancement or Quenching", "Interaction with charged amino acid residues."] ]

Principles and Research Applications of Photoinduced Electron Transfer (PET) in Sensing

Photoinduced electron transfer (PET) is a powerful mechanism for designing fluorescent sensors that signal the presence of a specific analyte. mdpi.comrsc.org In a typical PET sensor, the molecule consists of a fluorophore, a receptor for the analyte, and a spacer connecting them. nih.gov In the "off" state (absence of the analyte), excitation of the fluorophore is followed by a rapid electron transfer from the receptor (the electron donor) to the excited fluorophore (the electron acceptor), quenching the fluorescence. mdpi.comnih.gov

Upon binding of the analyte to the receptor, the redox potential of the receptor is altered, making the PET process energetically unfavorable. This blocks the quenching pathway, and the fluorophore's fluorescence is "turned on." rsc.orgnih.gov This chelation-enhanced fluorescence provides a direct and sensitive readout of analyte concentration. nih.gov

Research applications of PET-based sensors are extensive and include the detection of metal ions, protons (pH), and various organic molecules. rsc.orgnih.gov For example, sensors have been designed with p-phenylenediamine (B122844) as the electron donor to selectively detect Mg2+ and Ca2+ ions. nih.gov The design of these sensors can be finely tuned to achieve high selectivity and sensitivity for the target analyte. rsc.org

Intramolecular Charge Transfer (ICT) Mechanisms and Their Utilization in Microenvironment Probing

Intramolecular charge transfer (ICT) is a photophysical process that occurs in molecules possessing an electron-donating group and an electron-accepting group linked by a π-conjugated system (a D-π-A structure). d-nb.infonih.gov Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. mdpi.com

The energy of this ICT state is highly sensitive to the polarity of the surrounding solvent or microenvironment. In polar environments, the large dipole moment of the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. nih.gov This property makes ICT probes excellent reporters of local environmental polarity. nih.gov

By measuring the emission wavelength of an ICT probe, researchers can gain insights into the properties of its immediate surroundings, such as the polarity of a binding site in a protein or the environment within a lipid membrane. nih.gov Some ICT probes are also sensitive to viscosity, where restricted intramolecular twisting in viscous media can lead to enhanced fluorescence emission. acs.org

Fluorescence Resonance Energy Transfer (FRET) Applications for Measuring Molecular Proximity and Dynamics

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent, non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore. thermofisher.comqmul.ac.uknih.gov This process is often described as a "spectroscopic ruler" because its efficiency is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 10-100 Å. thermofisher.comnih.gov This distance range is commensurate with the dimensions of many biological macromolecules. thermofisher.comnih.gov

For FRET to occur, several conditions must be met:

The donor and acceptor molecules must be in close proximity. thermofisher.com

The emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. thermofisher.com

The transition dipoles of the donor and acceptor must be favorably oriented. thermofisher.com

FRET is a powerful tool for studying a wide array of biological phenomena, including:

Protein-protein interactions: By labeling two proteins with a FRET pair, their association can be monitored. qmul.ac.uknih.gov

Conformational changes: Changes in the conformation of a single protein can be detected by labeling it with a donor and acceptor at two different sites. qmul.ac.uk

Immunoassays and nucleic acid hybridization: FRET provides a sensitive method for detecting binding events. thermofisher.com

The efficiency of FRET can be measured by observing the quenching of the donor's fluorescence or the sensitized emission of the acceptor. thermofisher.com Common FRET pairs include fluorescein and tetramethylrhodamine, as well as various cyanine (B1664457) and Alexa Fluor dyes. thermofisher.comqmul.ac.uk For instance, Alexa Fluor 488 (structurally similar to the fluorophore in this compound) is often paired with Alexa Fluor 546. qmul.ac.uk

"title": "Typical Förster Radii (R₀) for FRET Pairs", "columns": [ {"name": "Donor", "type": "text"}, {"name": "Acceptor", "type": "text"}, {"name": "R₀ (Å)", "type": "number"} ], "data": [ ["Fluorescein", "Tetramethylrhodamine", 55], ["IAEDANS", "Fluorescein", 46], ["EDANS", "Dabcyl", 33], ["Fluorescein", "Fluorescein", 44], ["BODIPY FL", "BODIPY FL", 57], ["Fluorescein", "QSY 7 and QSY 9 dyes", 61] ]

Design and Investigation of Activatable ("Turn-On") Fluorescent Probes for Bioresponsive Sensing

Activatable, or "turn-on," fluorescent probes are designed to be initially non-fluorescent or weakly fluorescent and to exhibit a significant increase in fluorescence upon interaction with a specific biological target or in response to a change in their environment. nih.gov This design strategy is highly advantageous for biological imaging as it minimizes background signal and enhances the signal-to-noise ratio. researchgate.net

The activation mechanism can be based on various principles, including:

Enzymatic reactions: The probe can be designed with a quenching group that is cleaved off by a specific enzyme, thereby releasing the fluorophore and restoring its fluorescence. nih.gov

Changes in pH or ion concentration: The fluorescence of the probe can be modulated by pH or the binding of specific ions, often through mechanisms like PET or ICT. bio-techne.comrndsystems.com

Conformational changes: Binding to a target molecule can restrict the intramolecular motion of the probe, leading to fluorescence enhancement. mdpi.com

The design of activatable probes often involves the integration of a recognition element (e.g., an enzyme substrate or a ligand) with a fluorophore whose properties are modulated by the recognition event. nih.gov These probes have found widespread use in fluorescence-guided surgery and for the detection of specific enzymatic activities or analytes within living cells. nih.gov

Advanced Photophysical Characterization and Strategic Utilization in Cutting Edge Research Techniques

Exploitation of Spectral Properties (Excitation/Emission Maxima) for Multiplexed Imaging and Analysis

The spectral characteristics of a fluorophore are fundamental to its utility in fluorescence-based applications. 5-FG 488, SE, a derivative of fluorescein (B123965), exhibits excitation and emission maxima that are well-suited for standard microscopy and flow cytometry platforms. aatbio.combio-rad-antibodies.com Typically, its excitation peak is around 492-496 nm, and its emission peak is around 516-524 nm. sigmaaldrich.comaatbio.com This allows for efficient excitation by the common 488 nm argon-ion laser line. aatbio.combio-rad-antibodies.com

These spectral properties are strategically exploited in multiplexed imaging, a technique that allows for the simultaneous visualization of multiple targets within a single sample. nih.govnih.govresearchgate.net In this approach, different cellular components or proteins are labeled with distinct fluorophores that have non-overlapping emission spectra. nih.govuniversiteitleiden.nl The well-defined green emission of this compound allows it to be combined with other dyes that emit in different spectral regions, such as red or far-red, enabling the simultaneous detection and analysis of several biological molecules or structures. nih.govgoogle.com For instance, in flow cytometry, bead-based assays can utilize fluorophores with different emission wavelengths to identify and quantify multiple analytes in a single tube. nih.gov The selection of fluorophores with minimal spectral overlap is crucial to prevent signal bleed-through between channels, ensuring accurate and reliable data. sns.it

Table 1: Spectral Properties of this compound and Related Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Common Laser Line (nm)
This compound (5-Carboxyfluorescein, SE)~492-496 sigmaaldrich.comaatbio.com~516-524 sigmaaldrich.comaatbio.com488 aatbio.com
Alexa Fluor 488495 bio-rad-antibodies.com519 bio-rad-antibodies.com488 bio-rad-antibodies.com
FITC490 bio-rad-antibodies.com525 bio-rad-antibodies.com488 bio-rad-antibodies.com
Oregon Green 488496 tocris.com516 tocris.com488 tocris.com

Methodologies for Assessing and Enhancing Photostability of Fluorophores in Long-Term Imaging

A significant challenge in long-term fluorescence imaging is photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. rsc.orgnih.gov Several strategies have been developed to assess and enhance the photostability of fluorophores like this compound.

Assessment of Photostability: Photostability is often quantified by measuring the time it takes for the fluorescence intensity to decrease to half of its initial value (t₁/₂) under continuous illumination. rsc.org Another metric is the total number of photons emitted per molecule before photobleaching. nih.gov These measurements are typically performed using single-molecule microscopy or by imaging fluorescently labeled structures over extended periods. nih.govnih.gov

Enhancement of Photostability: Several methodologies can be employed to improve the photostability of fluorophores:

Structural Modification: Simple structural changes to the fluorophore can significantly enhance its photostability. For example, replacing N,N-dimethylamino groups with four-membered azetidine (B1206935) rings in rhodamine dyes has been shown to increase both brightness and photostability. nih.gov

Use of Protective Agents: The addition of antioxidant cocktails or triplet state quenchers to the imaging medium can reduce photobleaching. nih.gov These agents work by scavenging reactive oxygen species or by de-exciting the fluorophore's triplet state, which is a primary precursor to photobleaching. rsc.orgnih.gov

Förster Resonance Energy Transfer (FRET): Creating a FRET pair with a more photostable acceptor dye can enhance the photostability of the donor fluorophore. rsc.org The energy transfer process provides a non-radiative decay pathway that competes with the transition to the triplet state. rsc.org

Encapsulation: Encapsulating dyes within nanoparticles, such as silica-based nanoparticles, can protect them from the surrounding environment and improve their photostability. researchgate.net

Quantitative Fluorescence Studies Utilizing Quantum Yield and Fluorescence Lifetime Measurements

Quantitative fluorescence microscopy aims to extract precise numerical data from images, moving beyond qualitative descriptions. nih.gov Two key photophysical parameters that are central to these studies are the fluorescence quantum yield and fluorescence lifetime.

Quantum Yield (Φ): The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.netrsc.org A higher quantum yield indicates a brighter fluorophore. scbt.com For instance, the quantum yield of Alexa Fluor 488 is reported to be 0.92, while that of mScarlet, a red fluorescent protein, is 0.70. fluorofinder.comuva.nl The quantum yield of a fluorophore can be influenced by its environment. rsc.org

Fluorescence Lifetime (τ): The fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state. nih.gov It is an intrinsic property of the fluorophore and is typically on the order of nanoseconds. nih.govuni-goettingen.de For example, the fluorescence lifetime of Alexa Fluor 488 is approximately 4.1 ns. thermofisher.com Unlike fluorescence intensity, the lifetime is generally independent of fluorophore concentration and excitation intensity, making it a robust parameter for quantitative measurements. nih.gov Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful technique that creates images based on the fluorescence lifetime at each pixel, providing information about the local environment of the fluorophore. aip.org

Table 2: Photophysical Data for Selected Fluorophores

FluorophoreQuantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
Alexa Fluor 4880.92 fluorofinder.com~4.1 thermofisher.com
Fluorescein0.92 (in 0.01 M NaOH) thermofisher.com-
mScarlet (RFP)0.70 uva.nl3.9 uva.nl
mApple (RFP)0.49 rsc.org-
EGFP0.60 ualberta.ca2.71 uni-goettingen.de
Oregon Green 4880.9 tocris.com-

Research Applications of pH-Insensitive and Environmentally Sensitive Fluorophores for Microenvironmental Analysis

The fluorescence properties of some dyes can be sensitive to their local microenvironment, such as pH. diva-portal.org This sensitivity can be exploited to probe cellular processes and conditions.

pH-Sensitive Fluorophores: Fluorescein and its derivatives, including this compound, are known to be pH-sensitive, with their fluorescence intensity decreasing in acidic environments. iscientific.orgnih.gov This property has been utilized to measure intracellular pH. iscientific.org For example, the pH-sensitive dye BCECF-AM has been used to study Na/H exchange activity in thick ascending limbs of the kidney. nih.gov

pH-Insensitive Fluorophores: In many applications, a stable fluorescence signal, independent of pH fluctuations, is desirable. Several fluorophores have been developed to be pH-insensitive over the physiological range. aatbio.comaatbio.com For example, Oregon Green 488, a fluorinated analog of fluorescein, has a much lower pKa (around 4.7) compared to fluorescein (pKa ~6.4), making its fluorescence largely independent of pH in most cellular compartments. aatbio.comthermofisher.com Similarly, Alexa Fluor 488 is known for its resistance to pH changes. fluorofinder.com These pH-insensitive dyes are preferred for quantitative applications where the pH of the environment may vary or is unknown. aatbio.com For instance, FG 488 DHPE, a lipid-coupled fluorochrome, exhibits pH-dependent fluorescence and has been used to monitor the acidification of lipid vesicles. medchemexpress.com

The choice between a pH-sensitive and a pH-insensitive fluorophore depends on the specific research question. While pH-sensitive dyes are excellent tools for studying pH dynamics, pH-insensitive probes provide a stable and reliable signal for localization and quantification studies in environments with potential pH variations. aatbio.comthermofisher.com

Diverse Research Applications in Cellular, Molecular, and Biochemical Systems

Advanced Cellular and Subcellular Imaging Methodologies

The ability to visualize cellular components and processes in real-time and at high resolution is fundamental to understanding cell biology. 5-FG 488, SE has proven to be a valuable fluorophore in various advanced imaging techniques.

Live-Cell Imaging Techniques and Their Limitations for Probe Application

Live-cell imaging enables the study of dynamic cellular processes in their native environment. Fluorescent probes like this compound are central to this, allowing for the specific labeling and tracking of molecules. However, the application of such probes in living cells is not without its challenges.

A primary concern in live-cell imaging is phototoxicity , where the illumination light, particularly at shorter wavelengths, can cause damage to cellular components and trigger stress responses. nih.gov To mitigate this, imaging is typically conducted using excitation wavelengths above 400 nm. nih.gov Another significant limitation is photobleaching , the irreversible loss of fluorescence upon prolonged exposure to excitation light. nih.gov The photostability of a fluorophore, therefore, becomes a critical factor for long-term imaging experiments.

Furthermore, when using multiple fluorophores for multiplex imaging, spectral overlap or bleed-through can occur, where the emission of one fluorophore is detected in the channel of another. nih.gov This crosstalk can complicate data analysis and interpretation. nih.gov While careful selection of fluorophores and filter sets can minimize this, it becomes increasingly challenging when imaging more than five fluorophores simultaneously. nih.gov

The large size of some fluorescent probes, particularly fluorescent proteins, can also interfere with the normal function and localization of the protein of interest. oup.com While smaller organic dyes like this compound offer an advantage in this regard, their delivery into live cells can be a hurdle, as many are not cell-permeable. oup.com

LimitationDescriptionImpact on Probe Application
Phototoxicity Light-induced damage to cells, often from high-energy (shorter wavelength) light.Can alter normal cellular processes, leading to artifacts. Requires careful selection of excitation wavelengths and minimization of light exposure. nih.gov
Photobleaching Irreversible loss of fluorescence due to prolonged illumination.Limits the duration of time-lapse imaging experiments. Probes with high photostability are preferred. nih.gov
Spectral Overlap Emission of one fluorophore bleeding into the detection channel of another.Complicates multicolor imaging and requires spectral unmixing algorithms for accurate analysis. nih.gov
Probe Size The physical size of the fluorescent label.Large probes can sterically hinder the function and localization of the target molecule. oup.com
Cell Permeability The ability of the probe to cross the cell membrane.Non-permeable probes require disruptive methods like microinjection or cell fixation for intracellular labeling. oup.com

Organelle-Targeted Fluorescent Probe Design and Imaging Strategies

To study the function of specific organelles, it is essential to target fluorescent probes to these subcellular compartments. This is typically achieved by conjugating the fluorophore to a molecule or signal peptide that directs it to the desired organelle. ucl.ac.uk

For instance, positively charged and lipophilic molecules, such as certain rhodamine derivatives, tend to accumulate in mitochondria due to the negative mitochondrial membrane potential. ucl.ac.ukmdpi.com Similarly, specific peptide sequences can act as signals for import into the nucleus or retention in the endoplasmic reticulum. ucl.ac.uk For example, a nuclear localization sequence (NLS) can be fused to a protein of interest to direct its transport into the nucleus. plos.orgoup.com

The design of organelle-targeted probes must also consider the chemical environment of the target organelle. For example, the pH of lysosomes is acidic, which can affect the fluorescence of certain probes. mdpi.com Therefore, pH-insensitive fluorophores or ratiometric sensors that report on pH changes are often employed for lysosomal imaging. mdpi.com

Once targeted, these probes can be used to visualize organelle morphology, dynamics, and function. For example, time-lapse imaging of mitochondria-targeted probes has revealed processes like mitochondrial fusion and fission. mdpi.com

Targeting StrategyTarget OrganelleMechanismExample
Lipophilic Cations MitochondriaAccumulation driven by the negative mitochondrial membrane potential. ucl.ac.ukmdpi.comRhodamine derivatives ucl.ac.uk
Signal Peptides Nucleus, Endoplasmic ReticulumSpecific amino acid sequences recognized by cellular import/retention machinery. ucl.ac.ukNuclear Localization Sequence (NLS) plos.orgoup.com
Macromolecule Endocytosis LysosomesUptake of fluorescently labeled macromolecules which are then trafficked to lysosomes. ucl.ac.ukFluorescently labeled dextran (B179266) ucl.ac.uk
Specific Protein Targeting VariousConjugation to a protein that naturally localizes to a specific organelle.Fusion of a probe to a lysosomal membrane protein like LAMP1. nih.gov

Super-Resolution Microscopy (e.g., STED, SIM, PALM/STORM) Enabled by Specific Fluorophore Properties

Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nm. ibidi.comtechnologynetworks.com Super-resolution microscopy (SRM) techniques overcome this limitation, enabling visualization of cellular structures with near-molecular detail. ibidi.com The success of these techniques often relies on the specific photophysical properties of the fluorescent probes used.

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by using a second, donut-shaped laser beam to deplete the fluorescence from the periphery of the excitation spot, effectively narrowing the area from which fluorescence is detected. technologynetworks.comnih.gov This technique requires photostable fluorophores that can withstand the high laser powers used for depletion. nih.gov

Structured Illumination Microscopy (SIM) uses patterned illumination to generate moiré fringes, which contain high-frequency spatial information that can be computationally reconstructed to produce a super-resolved image. thermofisher.com SIM is generally less demanding on the fluorophore compared to other SRM techniques and is well-suited for live-cell imaging. thermofisher.com

Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM) are single-molecule localization techniques that rely on the photoswitching or photoactivation of fluorescent probes. technologynetworks.comnih.gov In these methods, only a sparse subset of fluorophores is activated and imaged at any given time, allowing their positions to be determined with high precision. technologynetworks.com Over thousands of frames, a super-resolved image is constructed from the localized positions of individual molecules. These techniques require fluorophores that can be reversibly switched between a fluorescent "on" state and a dark "off" state. technologynetworks.com

The choice of fluorophore is therefore critical for successful super-resolution imaging, with different techniques placing different demands on the probe's properties.

Super-Resolution TechniquePrincipleKey Fluorophore PropertyAchievable Resolution
STED A depletion laser de-excites fluorophores at the periphery of the excitation spot. technologynetworks.comnih.govHigh photostability. nih.gov~30-50 nm nih.govtechnion.ac.il
SIM Patterned illumination and computational reconstruction. thermofisher.comBright and photostable.~100 nm thermofisher.com
PALM/STORM Stochastic activation and localization of single molecules. technologynetworks.comnih.govPhotoswitchable or photoactivatable. technologynetworks.com~5-20 nm ibidi.comtechnologynetworks.com

Real-Time Monitoring of Intracellular Molecular Localization and Dynamics

A key advantage of live-cell imaging with fluorescent probes like this compound is the ability to monitor the movement and localization of molecules within the cell in real-time. This provides invaluable insights into dynamic cellular processes.

For example, by labeling a specific protein with a fluorescent probe, its trafficking between different cellular compartments can be observed. This has been used to study the endocytosis of cell surface receptors, their transport through endosomal pathways, and their eventual degradation in lysosomes. frontiersin.org

Furthermore, techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the mobility of fluorescently labeled molecules. plos.org In a FRAP experiment, a small region of the cell is photobleached with a high-intensity laser, and the recovery of fluorescence in that region due to the movement of unbleached molecules is monitored over time. plos.org The rate of recovery provides information about the diffusion coefficient and the mobile fraction of the labeled molecule. plos.org

Real-time imaging can also be used to study the dynamics of intracellular ions and small molecules. For instance, genetically encoded fluorescent sensors have been developed to monitor changes in intracellular pH and calcium concentrations. mdpi.comnih.gov These sensors change their fluorescence properties in response to changes in the concentration of the target analyte, allowing for the real-time visualization of these dynamic processes. mdpi.com

Probing Biomolecular Interactions and Dynamics

Understanding how biomolecules interact with each other is crucial for elucidating the mechanisms of cellular function. This compound and similar fluorophores are widely used in techniques designed to study these interactions.

Investigation of Protein-Protein and Protein-Nucleic Acid Interactions

The interactions between proteins and between proteins and nucleic acids are fundamental to virtually all cellular processes. Several fluorescence-based methods have been developed to study these interactions in vitro and in vivo.

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring the distance between two fluorescent molecules. FRET occurs when an excited donor fluorophore transfers its energy to a nearby acceptor fluorophore non-radiatively. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nm. By labeling two interacting molecules with a suitable FRET pair (e.g., a green-emitting donor like a fluorescein (B123965) derivative and a red-emitting acceptor), their interaction can be monitored by detecting the sensitized emission of the acceptor or the quenching of the donor fluorescence. researchgate.net

Split-ubiquitin and protein-fragment complementation assays (PCA) are genetic methods used to detect protein-protein interactions in vivo. nih.govmdpi.com In these assays, a reporter protein (e.g., ubiquitin or a fluorescent protein) is split into two non-functional fragments, which are then fused to the two proteins of interest. If the two proteins interact, the fragments of the reporter protein are brought into close proximity, allowing them to reconstitute a functional reporter, which can then be detected. nih.gov

Interactions between proteins and nucleic acids are also critical for cellular function. These interactions can be studied using various techniques, including electrophoretic mobility shift assays (EMSA) with fluorescently labeled nucleic acids and fluorescence-based techniques that monitor changes in the fluorescence of a labeled protein or nucleic acid upon binding. The interactions between proteins and nucleic acids are mediated by various forces, including electrostatic interactions, hydrogen bonding, and base stacking. nih.gov

Interaction TypeTechniquePrinciple
Protein-Protein FRETNon-radiative energy transfer between a donor and acceptor fluorophore upon close proximity. researchgate.net
Protein-Protein Split-Ubiquitin/PCAReconstitution of a functional reporter protein from two fragments upon interaction of the fused proteins of interest. nih.govmdpi.com
Protein-Nucleic Acid EMSAChange in the electrophoretic mobility of a fluorescently labeled nucleic acid upon binding to a protein.
Protein-Nucleic Acid Fluorescence AnisotropyChange in the rotational freedom, and thus the fluorescence anisotropy, of a labeled molecule upon binding to another.

Single-Molecule Biophysics and Conformational Dynamics Studies Using Individual Probes

The ability to observe individual biomolecules offers a window into their dynamic behavior, which is often obscured in ensemble measurements. nih.gov this compound and similar fluorophores are instrumental in single-molecule biophysics, enabling researchers to probe the conformational changes and dynamics of proteins and other macromolecules. aip.orgnih.gov These studies provide insights into fundamental biological processes like protein folding, enzyme kinetics, and the operation of molecular machines. aip.orgresearchgate.netmdpi.com

Single-molecule Förster resonance energy transfer (smFRET) is a powerful technique that utilizes fluorescent probes like this compound to measure intramolecular distances and their changes over time. acs.org By labeling a biomolecule with a donor and an acceptor fluorophore, researchers can monitor conformational fluctuations and the binding of ligands. mdpi.comacs.org For instance, studies on G protein-coupled receptors (GPCRs) have employed smFRET with dyes such as Alexa Fluor 488 to investigate the rapid conformational transitions that occur upon agonist binding, providing a deeper understanding of receptor activation. acs.org

Furthermore, single-molecule orientation-localization microscopy (SMOLM) leverages the properties of fluorescent probes to determine not only the position but also the orientation of individual molecules. cambridge.org This has been applied to study the organization of cytoskeletal networks and the conformational states of DNA. cambridge.org The choice of fluorophore is critical, with dyes like Alexa Fluor 488 being used to label components such as actin filaments for detailed structural analysis. cambridge.org

The following table summarizes key aspects of using fluorescent probes in single-molecule studies:

Technique Information Gained Example Application with Similar Dyes
Single-Molecule FRET (smFRET)Intramolecular distances, conformational changesStudying agonist-induced conformational dynamics in GPCRs acs.org
Single-Molecule Localization Microscopy (SMLM)Precise localization of individual moleculesVisualizing the diffusion of single biomolecules aip.org
Single-Molecule Orientation-Localization Microscopy (SMOLM)Position and orientation of individual moleculesAnalyzing the organization of actin networks cambridge.org

Biosensing and Analytical Research Strategies

The unique properties of fluorescent compounds like this compound have led to their incorporation into advanced biosensing and analytical platforms.

Development of Reaction-Based Fluorescent Probes for Specific Biorelevant Analytes

A significant area of research involves the design of "turn-on" or ratiometric fluorescent probes that exhibit a change in their fluorescence properties upon reacting with a specific analyte. rndsystems.comnih.gov This reaction-based approach provides high selectivity for detecting biorelevant species such as reactive oxygen species (ROS), metal ions, and specific enzymes. nih.gov

For example, probes have been developed to detect hydrogen sulfide (B99878) (H₂S), a key signaling molecule, where the probe's fluorescence is "turned on" after a specific chemical reaction with H₂S. rndsystems.com Similarly, probes based on boronate chemistry have been designed to detect hydrogen peroxide (H₂O₂). nih.gov The core principle involves a chemical reaction that alters the electronic structure of the fluorophore, leading to a change in its emission. While the specific synthesis of a reaction-based probe from this compound is not detailed, its fluorescein scaffold is a common platform for such designs.

Integration of Fluorescent Probes into Sensor Arrays and High-Throughput Screening Platforms

The miniaturization and automation of assays have revolutionized drug discovery and diagnostics. mdpi.combio-rad.com Fluorescent probes are central to these high-throughput screening (HTS) platforms. acs.orgbio-rad.com Sensor arrays, often in the form of microplates or more advanced nanohole arrays, allow for the simultaneous analysis of numerous samples. mdpi.comacs.orglsu.edu

In HTS, robotic systems handle the dispensing of reagents and compounds into 96-well or 384-well plates, and automated microscopes or plate readers detect the fluorescence signals. mdpi.combio-rad.com This enables the rapid screening of thousands of compounds for their effects on cellular processes or enzyme activity. acs.orgmdpi.com For instance, the functionality of the blood-brain barrier in a miniaturized model was assessed using the fluorescently labeled molecule Alexa Fluor™ 488. mdpi.com

Graphene field-effect transistor (GFET) biosensors represent another emerging platform where fluorescent probes can play a role, either as the detected species or as a means of validating sensor performance. acs.org These sensor arrays offer high sensitivity for detecting biomarkers. acs.org

The following table highlights the integration of fluorescent probes in modern screening platforms:

Platform Principle Application Example with Similar Dyes
High-Throughput Screening (HTS)Automated analysis of thousands of samples in microplates using fluorescence detectionScreening for enzyme inhibitors acs.org; assessing blood-brain barrier permeability mdpi.com
Sensor Arrays (e.g., Nanohole arrays)Surface-based detection methods, often relying on changes in plasmon resonance or fluorescenceDetection of biomarkers for diseases acs.orglsu.edu
Flow CytometryHigh-speed analysis and sorting of individual cells labeled with fluorescent probesPhenotypic screening in drug discovery bio-rad.com

Computational and Theoretical Frameworks in Fluorescent Probe Research

Quantum Mechanical Calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for Photophysical Profile Prediction

Quantum mechanical (QM) calculations are fundamental to predicting the electronic and photophysical properties of a fluorescent probe. xisdxjxsu.asiaresearchgate.net Time-Dependent Density Functional Theory (TD-DFT) has emerged as a robust and widely used method for simulating the electronic absorption and emission spectra of complex dye molecules like fluorescein (B123965) and its derivatives. frontiersin.orgnih.gov This approach allows for the calculation of excited-state properties, providing a direct link between a molecule's structure and its color and brightness. frontiersin.orgspiedigitallibrary.org

The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov Studies have benchmarked various functionals, such as B3LYP, PBE0, and CAM-B3LYP, against experimental data to determine the most suitable options for specific classes of dyes. acs.orgarxiv.org For instance, research on fluorescein derivatives has shown that hybrid functionals often provide results in excellent agreement with experimental absorption spectra. acs.org Furthermore, incorporating solvent effects through methods like the Polarizable Continuum Model (PCM) is crucial for accurately simulating the probe's behavior in a condensed phase, as solvent polarity can significantly influence the absorption and emission wavelengths. acs.orgresearchgate.netrsc.org

TD-DFT calculations can effectively predict key photophysical parameters, including maximum absorption/emission wavelengths (λ_max), oscillator strengths (f), which relate to the brightness of a transition, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsciengine.com The HOMO-LUMO energy gap is a critical parameter that can be correlated with the dye's excitation energy. researchgate.net By computationally introducing various chemical modifications to the fluorescein scaffold, researchers can forecast how these changes will alter the electronic structure and, consequently, the photophysical profile. nih.govresearchgate.net This predictive power is invaluable for identifying promising new structures. nih.gov QM methods are also essential for studying the different prototropic forms (e.g., cation, neutral, anion, dianion) of fluorescein, each of which exhibits distinct spectral properties depending on the pH of the environment. spiedigitallibrary.orgosti.gov

Table 1. Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λ_max) for Fluorescein Derivatives Using Various Functionals.
Fluorescein DerivativeSolventExperimental λ_max (nm)Calculated λ_max (nm) (Functional)Reference
Fluorescein DianionWater490482 (B3LYP/aug-cc-pVDZ with PCM) spiedigitallibrary.org
Fluorescein Monoanion (MI)Water453438 (B3LYP/aug-cc-pVDZ with PCM) spiedigitallibrary.org
Fluorescein (FS)Gas Phase-432.2 (B3LYP/6-311G) researchgate.net
Fluorescein-Thiophene (FST)Gas Phase-475.9 (B3LYP/6-311G) researchgate.net
AlizarinCyclohexane428434 (PBE0/6-311+G(2d,p) with PCM) rsc.org

Molecular Dynamics Simulations for Understanding Probe-Target Binding and Environmental Effects

While QM methods excel at describing the electronic properties of a probe, Molecular Dynamics (MD) simulations provide the framework for understanding its behavior in the complex and dynamic environment of a biological system. nih.govresearchgate.net MD simulations model the movements of atoms and molecules over time based on classical mechanics, offering insights into conformational flexibility, probe-target interactions, and the influence of the local environment. nih.govnih.gov

MD simulations are particularly powerful for elucidating the mechanism of "turn-on" fluorescent probes, which often exhibit low fluorescence in aqueous solution but become highly fluorescent upon binding to a biological target. nih.gov Simulations can reveal that in the unbound state, the probe may adopt a folded or flexible conformation that allows for quenching of the excited state, for instance, through π-stacking interactions between the fluorophore and another part of the molecule. nih.gov Upon binding to a target protein or nucleic acid, the probe may be forced into a more rigid, extended conformation that disrupts the quenching pathway and restores fluorescence. nih.gov

The environment surrounding the probe profoundly affects its function, and MD simulations can model these effects at an atomic level. frontiersin.orgresearchgate.net For example, simulations have shown how viscogenic agents like glycerol (B35011) and sucrose (B13894) preferentially interact with fluorescein, displacing water molecules from the fluorophore's immediate vicinity and altering the hydrogen-bonding network, which in turn impacts the probe's ratiometric signal. mdpi.com MD can also be used to study the aggregation tendency of dyes in solution and the nature of the resulting dimers. acs.org For a more comprehensive understanding, MD is often combined with QM methods in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach. nih.govyoutube.com In QM/MM simulations, the fluorescent probe itself is treated with high-level quantum mechanics, while the surrounding protein and solvent are treated with classical molecular mechanics, allowing for the accurate calculation of spectral properties within a dynamic, realistic biological context. nih.gov

Table 2. Key Findings from Molecular Dynamics (MD) Simulations of Fluorescein-Based Probes.
System StudiedMD Simulation FindingImplication for Probe FunctionReference
Fluorescein-based probe for GABA-A ReceptorProbe is folded in aqueous solution but adopts a rigid, rod-like conformation when bound to the receptor.Conformational change upon binding prevents intramolecular quenching, leading to a "turn-on" fluorescence signal. nih.gov
Sodium Fluorescein in WaterConfirmed the tendency of fluorescein to form dimers stabilized by edge-to-face π–π interactions.Aggregation can affect diffusion, quantum yield, and overall probe performance in high concentrations. acs.org
Fluorescein in Glycerol/Sucrose SolutionsCosolvents displace water molecules from the local environment of the dye.Changes in the local microenvironment (hydration, H-bonds) alter the photophysical response of the probe. mdpi.com
sfGFP ChromophoreIdentified key water molecules and amino acid residues (e.g., H148) that form persistent hydrogen bonds with the chromophore.The stability of the local hydrogen-bonding network is critical for maintaining a high fluorescence quantum yield and photostability. biorxiv.org

Rational Design Principles for Novel Fluorophore Scaffolds and Reactive Moieties

The ultimate goal of computational modeling in probe research is to establish clear principles for rational design. jst.go.jpmetu.edu.trnih.govtruba.gov.tr By understanding the structural and electronic factors that govern fluorescence, researchers can design novel fluorophores and reactive groups with specific, improved properties. jst.go.jpnih.gov For fluorescein-based probes, a dominant design strategy involves the modulation of Photoinduced Electron Transfer (PET). acs.orgresearchgate.net

In a PET-based sensor, the fluorescein core is linked to an electron-donating moiety. acs.orgacs.org In the "OFF" state, photoexcitation of the fluorescein is followed by rapid electron transfer from the donor to the fluorophore, a non-radiative process that quenches fluorescence. acs.orgnih.gov When the probe interacts with its target analyte, the electron-donating ability of the quencher is suppressed, blocking the PET process and switching the fluorescence to the "ON" state. nih.gov Computational chemistry provides a quantitative basis for this design principle. acs.org The feasibility of PET can be predicted by calculating the HOMO energy level of the electron-donor moiety; a value above a certain threshold (e.g., approximately -8.9 eV as calculated by the semi-empirical PM3 method for one series) indicates that PET will occur, leading to a non-fluorescent probe. acs.orgnih.gov This allows for the in silico screening of different quenching groups to achieve optimal OFF/ON switching. acs.org

Rational design also extends to modifying the core fluorophore scaffold to tune its intrinsic properties. annualreviews.orgnih.gov Computational modeling inspired the replacement of N,N-dimethylamino groups in related rhodamine dyes with four-membered azetidine (B1206935) rings. nih.gov This subtle change was predicted to disfavor a non-radiative decay pathway known as twisted intramolecular charge transfer (TICT), a hypothesis that was confirmed experimentally, leading to dyes with significantly higher quantum yields and photostability. nih.gov Other successful strategies include the fluorination of the xanthene ring (as in Oregon Green) to increase photostability and lower the pKa, and the replacement of the xanthene ether oxygen with silicon or carbon to create red-shifted fluorophores. annualreviews.orgacs.orgresearchgate.net These structure-based design principles, validated by computational analysis, are crucial for developing the next generation of high-performance fluorescent probes. plos.org

Table 3. Examples of Rational Design Principles for Fluorescein and Related Fluorophores.
Design PrincipleMechanismResulting PropertyComputational InsightReference
Control of Photoinduced Electron Transfer (PET)An electron-rich moiety quenches fluorescence via PET; analyte binding disrupts this process.Creates "OFF/ON" fluorescent sensors.Calculation of donor HOMO level to predict quenching efficiency. acs.orgacs.orgnih.gov
Azetidinyl SubstitutionReplacing N,N-dimethylamino groups with azetidine rings.Increased quantum yield and photostability.Modeling showed that this modification disfavors non-radiative TICT decay pathways. nih.gov
Halogenation/FluorinationIncorporating fluorine atoms into the xanthene scaffold.Increased photostability and lower pKa.Stronger C-F bonds replace more easily oxidized C-H bonds. researchgate.net
Xanthene Atom SubstitutionReplacing the ether oxygen with silicon (Si-fluorescein) or carbon (carbofluorescein).Red-shifted absorption and emission spectra.Modifies the electronic structure and HOMO-LUMO gap of the chromophore. annualreviews.orgacs.org

Challenges, Limitations, and Future Trajectories in Fluorescent Probe Research

Addressing Current Challenges in Biocompatibility, Specificity, and Signal-to-Noise Ratio

A primary hurdle in the development of fluorescent probes is ensuring they are compatible with living systems. Many conventional small-molecule probes suffer from low biocompatibility, poor water solubility, and a tendency to aggregate in aqueous environments, which can lead to cytotoxicity and altered functionality. nih.govrsc.orgresearchgate.net Furthermore, the inherent hydrophobicity of many organic chromophores can cause nonspecific binding to biomacromolecules, leading to high background signals and artifacts. chemrxiv.org

Specificity is another critical challenge. acs.org A probe must be able to selectively interact with its intended target amidst a complex milieu of other biomolecules. acs.org For instance, designing probes that can distinguish between structurally similar reactive species, such as different reactive oxygen species (ROS) or biothiols like cysteine and glutathione, remains a significant design challenge. rsc.orgbohrium.com Achieving high selectivity is paramount for the accurate diagnosis and monitoring of diseases where specific biomarkers are key indicators. acs.org

The signal-to-noise ratio (S/N) is a crucial determinant of imaging quality and sensitivity. This ratio is often compromised by several factors.

Autofluorescence: Endogenous fluorophores within cells and tissues can emit light at similar wavelengths to the probe, creating background noise that obscures the desired signal. mdpi.comazolifesciences.com

Photobleaching: The irreversible photochemical destruction of a fluorophore upon prolonged or intense light exposure leads to signal loss over time, limiting long-term imaging experiments. mdpi.comoxinst.comnih.gov Strategies to mitigate photobleaching include using more photostable dyes, employing anti-fade reagents, and optimizing imaging parameters like laser intensity and exposure time. mdpi.comazolifesciences.comresearchgate.net

Low Quantum Yield: Many organic dyes have low fluorescence quantum yields in aqueous solutions, meaning a smaller fraction of absorbed photons are re-emitted as fluorescence, resulting in a weaker signal. rsc.org

Light Scattering and Absorption: In deep-tissue imaging, light emitted by the probe can be scattered or absorbed by surrounding tissues, reducing the signal that reaches the detector. acs.org The development of probes that operate in the near-infrared (NIR) windows (700-1700 nm) is a key strategy to overcome this, as longer wavelength light experiences less attenuation in biological tissues. rsc.orgacs.org

ChallengeDescriptionCommon Mitigation Strategies
Biocompatibility Probes may be toxic, poorly soluble in water, or prone to aggregation. nih.govrsc.orgCovalent attachment of hydrophilic polymers (e.g., PEG), use of protein-based carriers, structural modifications to increase water solubility. rsc.orgrsc.org
Specificity Difficulty in distinguishing the target analyte from other similar molecules. acs.orgrsc.orgRational design of recognition moieties, use of enzyme-specific substrates, development of activatable probes that respond only to specific triggers. acs.orgrsc.orgthno.org
Signal-to-Noise Ratio Signal is obscured by background autofluorescence, photobleaching, and low probe brightness. mdpi.comacs.orgUse of NIR fluorophores, development of photostable dyes, employing activatable "turn-on" probes, and using advanced microscopy techniques. nih.govacs.orgthno.org

Innovations in Probe Delivery Mechanisms Across Biological Barriers

A significant challenge in applying fluorescent probes, particularly in vivo, is delivering them across various biological barriers to reach their intended targets. rsc.org The cell membrane, for instance, is selectively permeable and prevents most molecules from entering the cell. rsc.org For applications in neurobiology or oncology, probes may also need to cross the blood-brain barrier or penetrate dense tumor tissue.

Researchers are developing several innovative strategies to overcome these delivery hurdles:

Targeting Moieties: Probes are often conjugated to specific ligands that can recognize and bind to receptors on the surface of target cells. acs.org This can include antibodies, peptides, or small molecules that facilitate uptake. acs.org For example, probes have been designed with moieties that are recognized by enzymes localized in specific organelles like the Golgi apparatus, ensuring precise intracellular delivery. rsc.org

Physicochemical Modifications: The ability of a probe to cross membranes is governed by its physicochemical properties, such as size, charge, and lipophilicity. rsc.org A common strategy for lysosomal targeting involves modifying probes with lipophilic amines. These amines are protonated in the acidic environment of the lysosome, trapping the probe inside. rsc.org Conversely, adding sulfonated groups or polyethylene (B3416737) glycol (PEG) chains can increase water solubility and improve pharmacokinetics. chemrxiv.orgrsc.org

External Delivery Assistance: Physical methods can be employed to temporarily increase the permeability of biological barriers. One such technique involves the use of ultrasound in conjunction with microbubbles. This method can transiently open the blood-brain barrier, allowing targeted fluorescent probes to be delivered to the brain for imaging inflammatory sites. nih.gov

Nanoparticle-Based Delivery: Encapsulating probes within nanoparticles offers a versatile delivery platform. Nanoparticles can be engineered to protect the probe from degradation, improve its solubility, and be surface-functionalized with targeting ligands for specific cell types. worldscientific.com However, the size of these nanoparticles must be carefully controlled, as larger particles can cause cellular damage. worldscientific.com

Exploration of Novel Fluorophore Chemistries and Amine-Reactive Functionalities

The core of a fluorescent probe is its fluorophore. Continuous innovation in fluorophore chemistry is critical for improving probe performance. Research efforts are focused on enhancing key properties like brightness (a product of extinction coefficient and quantum yield), photostability, and water solubility while tuning absorption and emission wavelengths for specific applications. rsc.orgacs.org

Several promising strategies have emerged:

Structural Rigidification: One approach to boost quantum efficiency is to limit non-radiative decay pathways. Replacing the N,N-dimethylamino groups in dyes like rhodamine with constrained four-membered azetidine (B1206935) rings has been shown to double the quantum efficiency and improve photon yield by mitigating twisted intramolecular charge transfer (TICT), a process that leads to non-fluorescent decay. einsteinmed.edu

Deuteration: A subtle but effective modification involves replacing hydrogen atoms with deuterium (B1214612) in the fluorophore's alkylamino groups. This substitution can suppress photochemical processes that lead to photobleaching and low quantum yields, thereby increasing both brightness and photostability. acs.org

Steric Protection: Surrounding a fluorophore with bulky groups can physically block undesired intermolecular interactions that lead to aggregation and quenching. rsc.org This can be achieved through non-covalent encapsulation (e.g., with cucurbituril) or by covalently attaching bulky appendages, resulting in enhanced fluorescence brightness and stability. rsc.org

Donor-Acceptor Architectures: For long-wavelength probes, particularly in the NIR-II region, a common design is the donor-acceptor-donor (D-A-D) motif. This architecture allows for highly tunable emission wavelengths and has been used to create high-performance NIR-II fluorophores. thno.org

Connecting these advanced fluorophores to biomolecules requires robust and specific chemical reactions. Amine-reactive functionalities are among the most widely used for bioconjugation because primary amines are abundant on the surface of proteins (e.g., on lysine (B10760008) residues). bioclone.netaatbio.com

Succinimidyl Esters (SE or NHS Esters): These are currently the preferred choice for amine labeling. They exhibit high reactivity and specificity towards primary aliphatic amines, forming stable amide bonds in aqueous environments at a slightly alkaline pH. bioclone.netaatbio.comthermofisher.com

Isothiocyanates: This group reacts with primary amines to form a stable thiourea (B124793) linkage. bioclone.netnih.gov While historically significant with dyes like Fluorescein (B123965) isothiocyanate (FITC) and Tetramethylrhodamine isothiocyanate (TRITC), NHS-ester chemistry is often favored now due to its higher specificity and the greater stability of the resulting bond. bioclone.netthermofisher.com

Next-Generation Reagents: Research continues into novel amine-targeting chemistries. For example, pyrocinchonimide has been identified as a new class of reagent that targets amines via an imide transfer mechanism, offering a distinct reactivity profile compared to traditional reagents. nih.gov

Amine-Reactive GroupResulting LinkageKey Characteristics
Succinimidyl Ester (SE/NHS Ester) AmideHigh specificity for primary amines, forms a very stable bond, widely used. bioclone.netthermofisher.com
Isothiocyanate ThioureaStable linkage, historically important (e.g., FITC, TRITC), but can be less specific than NHS esters. bioclone.netthermofisher.com
Pyrocinchonimide ImideNovel chemistry, targets amines via imide transfer, does not react with thiols. nih.gov

Emerging Methodologies: Protein-Assisted Functional Amplification and Hybrid Probe Systems

To overcome the limitations of conventional small-molecule probes, researchers are developing more sophisticated systems that leverage the properties of other molecules or materials. rsc.orgresearchgate.net

Protein-Assisted Functional Amplification: Proteins can be used as scaffolds to enhance the performance of small-molecule fluorescent probes. rsc.orgresearchgate.net When a probe binds to a protein, its fluorescence properties can be significantly amplified through several mechanisms: rsc.orgresearchgate.net

Environmental Shielding: The protein structure can protect the fluorophore from being quenched by surrounding water molecules or oxygen, leading to increased fluorescence intensity and photostability. rsc.org

Conformational Restriction: By locking the probe into a specific conformation, the protein can reduce non-radiative decay pathways, thereby boosting quantum yield. rsc.orgresearchgate.net

Charge Stabilization: For dyes that undergo intramolecular charge transfer (ICT), the protein environment can stabilize the charge distribution and minimize non-radiative decay. rsc.org

Enhanced Biocompatibility and Targeting: Using endogenous proteins like serum albumin as carriers inherently improves the biocompatibility and stability of the probe in vivo. rsc.org Furthermore, genetically encoded fluorescent proteins (FPs) can be expressed in specific cells or tissues, offering unparalleled targeting specificity for long-term imaging without the need for continuous probe administration. nih.gov

Hybrid Probe Systems: Hybrid systems combine different materials to create probes with synergistic or multifunctional properties.

Organic-Inorganic Hybrids: These systems integrate organic fluorophores with inorganic nanostructures. For example, Polyhedral Oligomeric Silsesquioxane (POSS), a nanoscale silicon-based cage, can be functionalized with fluorophores to create highly stable and sensitive sensors. mdpi.com Similarly, fluorescent dyes can be covalently attached to the surface of nanoclays to produce bright and stable fluorescent nanoparticles. acs.org

Dual-Emitting and Ratiometric Probes: To improve accuracy and eliminate background interference, ratiometric probes are designed. sciopen.com These probes have two emission peaks; one serves as a reference while the other responds to the analyte. The ratio of the two emission intensities provides a quantitative measurement that is independent of probe concentration or excitation intensity. sciopen.com These can be constructed by physically mixing two types of probes, creating nanohybrids (e.g., carbon dots and gold nanoclusters), or designing single molecules with dual-emission capabilities. sciopen.com

DNA-Hybrid Mesostructures: DNA can be used as a programmable material to build complex structures. Modular fluorescent probes have been designed to report on the local viscosity and polarity within DNA-based hybrid materials, demonstrating their utility in sensing microenvironmental changes in complex soft matter systems. walther-group.com

Future Research Directions in Advanced Fluorescent Probe Design and Application

The field of fluorescent probes is rapidly evolving, driven by the demand for more powerful tools to unravel biological complexity and improve clinical diagnostics. nih.govacs.org Several key trends are shaping the future of this research area.

Pushing to Longer Wavelengths: There is a strong and continued push towards developing bright, stable, and water-soluble probes in the second near-infrared (NIR-II) window (1000-1700 nm). rsc.orgthno.org NIR-II imaging offers superior tissue penetration depth and a higher signal-to-background ratio, making it ideal for non-invasive in vivo imaging in deep tissues. acs.orgthno.org A major goal is to create NIR-II probes that are activatable, turning on their fluorescence only in the presence of a specific disease marker to maximize accuracy. thno.orgacs.org

Multifunctional and Multi-responsive Probes: Many diseases involve complex pathological processes with multiple interacting factors. nih.gov Future probes will increasingly be designed to detect multiple biomarkers simultaneously or to combine diagnostic and therapeutic functions (theranostics). nih.govrsc.org For example, a single probe might report on both pH and the concentration of a specific enzyme, or it could be designed to release a drug upon binding to its target. rsc.org

Advanced Computational and AI-Driven Design: The traditional process of designing and synthesizing new probes is often empirical, time-consuming, and laborious. rsc.org The integration of artificial intelligence (AI), including machine learning and generative models, is set to revolutionize probe development. rsc.org By training models on large datasets of existing fluorophores, AI can accurately predict the spectral properties of new molecules and suggest novel structures with desired characteristics, significantly accelerating the design-synthesis-testing cycle. rsc.org

Improving Super-Resolution Compatibility: Super-resolution microscopy techniques have broken the diffraction limit of light, enabling nanoscale imaging of cellular structures. The future will see the development of new probes specifically optimized for these techniques, possessing high photostability, high photon output, and efficient photoswitching capabilities. nih.govworldscientific.com

Standardization and Clinical Translation: A significant barrier remains in translating promising fluorescent probes from the laboratory to clinical practice. nih.govacs.org Future efforts will need to focus on standardized methods for evaluating probe performance, biocompatibility, and toxicology. nih.gov Forging interdisciplinary collaborations between chemists, biologists, and clinicians will be essential to navigate the regulatory pathways and bring the benefits of advanced fluorescence imaging to patients. acs.orgrsc.org

Q & A

Basic Research Questions

Q. How can I formulate a rigorous research question for studying the biochemical properties of 5-FG 488, SE?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate your question’s scope. For example:

  • Feasibility: Ensure access to synthesis protocols and analytical tools (e.g., HPLC for purity validation).
  • Novelty: Identify gaps in literature, such as unexplored interactions with specific cellular receptors.
  • Relevance: Align with broader goals, like understanding its role in fluorescence-based imaging.
  • Frameworks like PICO (Population, Intervention, Comparison, Outcome) can refine hypotheses for experimental studies .

Q. What experimental design considerations are critical for initial characterization of this compound?

  • Methodological Answer :

  • Reproducibility : Document synthesis conditions (e.g., temperature, solvent ratios) and characterization methods (e.g., NMR, mass spectrometry) in detail, adhering to guidelines for reporting chemical experiments .
  • Controls : Include negative controls (e.g., unlabeled cells) and positive controls (e.g., commercially validated fluorescent dyes).
  • Statistical Power : Use pilot studies to determine sample sizes for significance testing, minimizing Type I/II errors .

Q. How should I conduct a literature review to contextualize this compound within existing research?

  • Methodological Answer :

  • Search Strategy : Combine keywords (e.g., “5-FG 488 SE,” “fluorescence quenching,” “structure-activity relationship”) with Boolean operators in databases like PubMed or Web of Science. Prioritize peer-reviewed journals and avoid unreliable sources (e.g., non-peer-reviewed platforms) .

  • Gap Analysis : Systematically categorize findings into tables (Table 1) to highlight contradictions or underexplored mechanisms .

    Table 1: Literature Review Framework

    Study FocusKey FindingsContradictionsMethodology Gaps
    PhotostabilityHigh under pH 7Varies in hypoxic conditionsLimited in vivo validation
    Cellular UptakeReceptor-mediatedNon-specific binding in lipid-rich environmentsLack of kinetic models

Advanced Research Questions

Q. How can I resolve contradictions in reported data on this compound’s stability across pH ranges?

  • Methodological Answer :

  • Controlled Replication : Reproduce conflicting studies using identical buffers and instrumentation. Compare results using ANOVA to identify systemic variability .
  • Contextual Factors : Investigate confounding variables (e.g., trace metal ions in solvents, temperature fluctuations) through factorial design experiments .
  • Meta-Analysis : Aggregate published data to calculate pooled effect sizes and heterogeneity indices (e.g., I² statistic) .

Q. What advanced techniques optimize this compound for cross-disciplinary applications (e.g., neuroimaging vs. cancer biology)?

  • Methodological Answer :

  • Functionalization : Modify the SE (succinimidyl ester) group for target-specific conjugation (e.g., amino-reactive vs. thiol-reactive probes). Validate via fluorescence correlation spectroscopy (FCS) .
  • Multi-Omics Integration : Pair fluorescence data with transcriptomic/proteomic datasets using tools like PCA (Principal Component Analysis) to identify biomarker correlations .

Q. How do I validate the specificity of this compound in complex biological systems to reduce off-target binding?

  • Methodological Answer :

  • Competitive Binding Assays : Co-administer unlabeled ligands to quantify displacement efficiency. Use confocal microscopy for spatial resolution of binding sites .
  • Machine Learning : Train models on high-content screening data to predict off-target interactions based on structural fingerprints (e.g., molecular descriptors) .
  • Ethical Validation : Ensure compliance with institutional guidelines for in vivo studies, including dose-response toxicity assessments .

Methodological Resources

  • Data Analysis : Use R/Python for nonlinear regression modeling of fluorescence decay kinetics .
  • Reporting Standards : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility .
  • Ethical Frameworks : Apply FINER criteria to avoid biased hypothesis formulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.